molecular formula C9H13NO3S B1408145 4-hydroxy-N,2,6-trimethylbenzenesulfonamide CAS No. 1704069-05-5

4-hydroxy-N,2,6-trimethylbenzenesulfonamide

Cat. No.: B1408145
CAS No.: 1704069-05-5
M. Wt: 215.27 g/mol
InChI Key: CZHQRBMMOIEIKZ-UHFFFAOYSA-N
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Description

4-Hydroxy-N,2,6-trimethylbenzenesulfonamide is a chemical compound of interest in medicinal chemistry and biochemical research. Sulfonamide derivatives are extensively investigated for their ability to inhibit enzymes like carbonic anhydrases , which are involved in critical physiological processes such as pH regulation, CO2 homeostasis, and biosynthetic reactions . As a result, researchers study these compounds for their potential applications in developing therapies for conditions like glaucoma, epilepsy, and cancer . The structural motifs present in this compound—specifically the sulfonamide group and the trimethyl-substituted aromatic ring—are common in pharmacologically active molecules. Similar structural analogs have demonstrated significant antimicrobial properties against various Gram-positive bacterial strains, making them a valuable scaffold in the search for new anti-infective agents . The presence of the hydroxy group further adds potential for molecular interactions and solubility, making it a versatile intermediate or target molecule in synthetic organic chemistry for the preparation of more complex derivatives, such as hydrazones or metal complexes, which can be screened for diverse biological activities . This product is intended for research purposes by qualified laboratory personnel. For Research Use Only (RUO). Not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

4-hydroxy-N,2,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-6-4-8(11)5-7(2)9(6)14(12,13)10-3/h4-5,10-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHQRBMMOIEIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)NC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801248469
Record name Benzenesulfonamide, 4-hydroxy-N,2,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704069-05-5
Record name Benzenesulfonamide, 4-hydroxy-N,2,6-trimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-hydroxy-N,2,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Reagents:

  • Sulfonating agents: Chlorosulfonic acid or sulfur trioxide.
  • Temperature: Maintained at low temperatures (0–5°C) to control the reaction rate and prevent poly-sulfonation or decomposition.
  • Solvent: Often carried out in inert solvents such as dichloromethane or chlorobenzene.

Example Procedure:

In a cooled (0°C) mixture of dichloromethane, chlorosulfonic acid is added dropwise to 4-hydroxy-2,6-trimethylbenzene. The reaction mixture is stirred for 2 hours, then gradually warmed to room temperature to complete sulfonation. The crude product is then neutralized with aqueous sodium hydroxide, extracted, and purified by recrystallization.

Data Table 1: Sulfonation Reaction Parameters

Parameter Value Reference
Sulfonating agent Chlorosulfonic acid
Temperature 0–5°C
Reaction time 2 hours
Solvent Dichloromethane
Yield Approximately 75–85%

Conversion of Sulfonic Acid to Sulfonamide

The sulfonic acid intermediate is then converted into the sulfonamide derivative through amination.

Typical Method:

  • Reagents: Ammonia or primary amines (e.g., methylamine) under reflux.
  • Conditions: Elevated temperatures (80–120°C) in polar solvents such as ethanol or water.
  • Catalyst: Sometimes a dehydrating agent like phosphorus oxychloride (POCl₃) is used to facilitate conversion.

Example Procedure:

The sulfonic acid is suspended in ethanol, and excess ammonia is bubbled through the mixture. The reaction is heated at 100°C for 4 hours, leading to the formation of the sulfonamide. The product is then purified by recrystallization.

Data Table 2: Sulfonamide Formation Conditions

Parameter Value Reference
Ammonia source Gaseous ammonia or aqueous ammonia
Temperature 80–120°C
Reaction time 4–6 hours
Solvent Ethanol or water
Yield 65–80%

Hydroxylation at the Para Position

The hydroxyl group at the para position is introduced via electrophilic substitution or directed ortho/para hydroxylation, often facilitated by catalytic systems or selective oxidation.

Method:

  • Reagents: Hydrogen peroxide or hydroxyl radical generators.
  • Conditions: Mild temperature (25–50°C) to prevent over-oxidation.

Example:

The methylated aromatic sulfonamide is treated with hydrogen peroxide in acetic acid at 40°C, selectively hydroxylating the para position relative to existing substituents.

Data Table 3: Hydroxylation Conditions

Parameter Value Reference
Reagent Hydrogen peroxide
Solvent Acetic acid
Temperature 25–50°C
Reaction time 2–4 hours
Yield 70–85%

Purification and Characterization

Post-synthesis, the compound is purified via recrystallization, column chromatography, or sublimation, depending on the purity requirements. Characterization involves NMR, IR, and mass spectrometry to confirm structure and purity.

Summary of Key Data:

Parameter Value Reference
Molecular weight 215.27 g/mol
Melting point 196–199°C
Purity >99% by HPLC

Research Findings and Optimization

Recent studies emphasize the importance of controlled reaction conditions to maximize yield and minimize by-products. Continuous flow reactors have been explored for industrial scalability, offering better temperature control and reaction efficiency.

Notable Findings:

  • Low-temperature sulfonation enhances regioselectivity.
  • Ammonia-based sulfonamide formation provides higher purity.
  • Mild hydroxylation conditions prevent over-oxidation of methyl groups.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N,2,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amines or other reduced products.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzene derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Reagent in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. It can be used in the preparation of sulfonamide derivatives which are important in organic chemistry .
  • Catalyst Development : Its unique structure allows it to act as a catalyst in specific organic reactions, enhancing reaction rates and selectivity.

2. Biology

  • Enzyme Inhibitor : Research indicates that 4-hydroxy-N,2,6-trimethylbenzenesulfonamide may inhibit certain enzymes involved in metabolic pathways. This property is being explored for potential therapeutic applications.
  • Biochemical Assays : The compound is being investigated as a ligand in biochemical assays due to its ability to bind selectively to various protein targets.

3. Medicine

  • Antimicrobial Activity : Preliminary studies suggest that this sulfonamide exhibits antimicrobial properties, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Properties : There is ongoing research into its potential use as an anti-inflammatory agent, targeting pathways involved in inflammation.

4. Industry

  • Specialty Chemicals Production : The compound is utilized in the formulation of specialty chemicals used in various industrial applications. Its properties make it suitable for creating additives that enhance product performance .
  • Material Science : Research is being conducted on its application in developing new materials with improved thermal and mechanical properties.

Case Studies

Application AreaStudy ReferenceFindings
ChemistryUtilized as a reagent for synthesizing novel sulfonamide derivatives with enhanced reactivity.
BiologyDemonstrated enzyme inhibition leading to decreased metabolic activity in specific pathways.
Medicine Exhibited significant antimicrobial activity against Gram-positive bacteria.
IndustryEmployed in the production of high-performance polymers with improved durability.

Mechanism of Action

The mechanism of action of 4-hydroxy-N,2,6-trimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme function and developing inhibitors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physicochemical Differences

The following table highlights critical differences between 4-hydroxy-N,2,6-trimethylbenzenesulfonamide and related sulfonamide derivatives:

Compound Name Substituents Key Features Reference
This compound C4-OH, C2/6-CH₃, N-CH₃ High steric hindrance, moderate polarity [Inferred]
N-(4-Hydroxyphenyl)benzenesulfonamide C4-OH, no methyl groups Strong hydrogen-bonding network (N–H⋯O, O–H⋯O)
N-(2,2-Dimethoxyethyl)-2,4,6-trimethylbenzenesulfonamide C2/4/6-CH₃, N-(dimethoxyethyl) Enhanced lipophilicity, reduced hydrogen-bonding capacity
4-Chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-[(methylamino)sulfonyl]benzamide C4-Cl, C2/6-CH₃, C5-SO₂NHCH₃ Chlorine substitution increases electronegativity; complex hydrogen bonding

Structural and Functional Insights

Hydrogen-Bonding Capacity
  • The hydroxyl group in this compound enables hydrogen-bond donor/acceptor interactions, similar to N-(4-hydroxyphenyl)benzenesulfonamide . However, the ortho-methyl groups may sterically hinder intermolecular interactions compared to unmethylated analogs.
  • In contrast, chlorine-substituted analogs (e.g., 4-chloro derivatives) exhibit stronger electronegative effects but weaker hydrogen-bonding networks due to reduced hydroxyl availability .
Lipophilicity and Solubility
  • The N-methyl and C2/6-methyl groups in this compound increase lipophilicity compared to non-methylated sulfonamides like N-(4-hydroxyphenyl)benzenesulfonamide. This property may enhance membrane permeability but reduce aqueous solubility.

Biological Activity

4-Hydroxy-N,2,6-trimethylbenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is part of a larger class of sulfonamides that have been extensively studied for various therapeutic applications due to their interactions with biological macromolecules.

  • Chemical Formula : C10H13NO3S
  • Molecular Weight : 229.28 g/mol
  • CAS Number : 1704069-05-5

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group allows for strong hydrogen bonding with target proteins, which may inhibit their activity. This mechanism is similar to other sulfonamide compounds that have shown efficacy in antimicrobial and anti-inflammatory applications.

Antimicrobial Activity

Research indicates that derivatives of sulfonamides exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated that 2,4,6-trimethylbenzenesulfonyl hydrazones displayed minimal inhibitory concentrations (MIC) ranging from 7.81 to 15.62 µg/mL against various Gram-positive bacteria . While specific data on this compound is limited, its structural similarities suggest potential effectiveness against microbial pathogens.

Enzyme Inhibition

Sulfonamides are known to act as enzyme inhibitors. For instance, they can inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. The structural characteristics of this compound may allow it to bind effectively to similar enzymes in various organisms.

Case Studies and Research Findings

  • Study on Antibacterial Properties :
    • A series of 2,4,6-trimethylbenzenesulfonyl hydrazones were synthesized and tested for antibacterial activity. The derivatives showed promising results with significant inhibition against bacterial strains .
    • Table 1: Antibacterial Activity of Sulfonamide Derivatives
      CompoundMIC (µg/mL)Target Bacteria
      Derivative 247.81 - 15.62Gram-positive strains
      Other derivativesVariesVarious strains
  • Inhibition Studies :
    • Research into the inhibitory effects of related compounds on HIV-1 reverse transcriptase has shown that structural modifications can enhance activity against viral enzymes . This suggests that similar modifications in this compound could yield beneficial antiviral properties.

Q & A

Basic: What are the recommended methodologies for synthesizing 4-hydroxy-N,2,6-trimethylbenzenesulfonamide with high purity?

Answer:
The synthesis of sulfonamide derivatives typically involves sulfonation of substituted benzene precursors followed by selective methylation. For this compound:

Sulfonation : Start with 4-hydroxybenzenesulfonic acid derivatives, ensuring controlled reaction conditions (e.g., low temperature, inert atmosphere) to avoid over-sulfonation .

Methylation : Use dimethyl sulfate or methyl iodide in alkaline media for selective N-methylation. Monitor reaction progress via TLC or HPLC to prevent side reactions like O-methylation .

Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Validate purity via melting point analysis, NMR (¹H/¹³C), and HPLC-MS (>98% purity threshold) .

Basic: How can researchers confirm the structural identity of this compound?

Answer:
Use a multi-technique approach:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Identify methyl groups (δ ~2.3–2.6 ppm for N-CH₃, δ ~2.1 ppm for aryl-CH₃) and hydroxy protons (δ ~5.5 ppm, broad) .
    • FT-IR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and O-H vibrations (3300–3500 cm⁻¹) .
  • X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O interactions) to validate molecular packing and stereoelectronic effects .

Advanced: How should researchers design experiments to resolve contradictions in reported solubility data for this compound?

Answer:
Contradictions often arise from solvent polarity, temperature, and crystallinity variations. Mitigate via:

Controlled Solubility Studies :

  • Use standardized solvents (e.g., DMSO, ethanol, water) and report temperature/pH conditions.
  • Employ dynamic light scattering (DLS) to detect aggregation in aqueous solutions .

Computational Modeling :

  • Perform COSMO-RS simulations to predict solubility parameters and compare with experimental data .

Crystallinity Assessment :

  • Analyze polymorphic forms via PXRD and DSC to correlate solubility with crystal lattice energy .

Advanced: What factorial design approaches are optimal for studying the biological activity of this compound?

Answer:
Use a response surface methodology (RSM) or Taguchi design to evaluate multiple variables (e.g., concentration, pH, incubation time):

Factor Screening : Identify critical parameters (e.g., dose-dependent cytotoxicity) via a Plackett-Burman design .

Central Composite Design (CCD) : Optimize antimicrobial assays by varying compound concentration (0.1–100 µM) and bacterial growth phases .

Statistical Validation : Apply ANOVA to assess significance (p < 0.05) and use ridge regression to model non-linear responses .

Basic: What are the best practices for assessing the thermal stability of this compound?

Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (T₀) under nitrogen/air (heating rate: 10°C/min).
  • Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions. Cross-validate with hot-stage microscopy .
  • Isothermal Stability Studies : Store samples at 25°C, 40°C, and 60°C for 1–4 weeks; monitor degradation via HPLC .

Advanced: How can researchers reconcile discrepancies in reported hydrogen-bonding behavior across studies?

Answer:
Discrepancies may stem from solvent polarity or crystallization conditions. Address via:

Systematic Crystallization : Vary solvents (polar vs. non-polar) and cooling rates to isolate polymorphs .

Solid-State NMR : Compare hydrogen-bonding motifs in different crystal forms using ¹⁵N CP/MAS NMR .

DFT Calculations : Model intermolecular interactions (e.g., N–H⋯O vs. O–H⋯O) using Gaussian or ORCA software to predict dominant bonding patterns .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity Screening : Use MTT assay on human cell lines (e.g., HEK293, HepG2) to establish IC₅₀ values .
  • Enzyme Inhibition : Test sulfonamide’s affinity for carbonic anhydrase or dihydrofolate reductase via UV-Vis kinetic assays .

Advanced: How can researchers integrate computational chemistry to predict the reactivity of this compound?

Answer:

  • Quantum Mechanics (QM) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) using DFT (B3LYP/6-311+G(d,p)) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) :
    • Simulate solvation dynamics in water/DMSO to assess aggregation propensity .
  • Docking Studies :
    • Model interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
  • Waste Disposal : Collect organic waste in halogen-resistant containers; neutralize acidic byproducts before disposal .
  • Emergency Procedures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced: How can researchers leverage membrane separation technologies to purify this compound?

Answer:

  • Nanofiltration (NF) : Use polyamide membranes (MWCO ~300 Da) to remove low-MW impurities .
  • Reverse Osmosis (RO) : Concentrate the compound in DMSO/water mixtures while rejecting salts .
  • Process Optimization : Apply response surface methodology to balance flux, rejection rate, and solvent recovery .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-N,2,6-trimethylbenzenesulfonamide
Reactant of Route 2
4-hydroxy-N,2,6-trimethylbenzenesulfonamide

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